

# Application Note: Quantification of Rosmarinyl Glucoside in Plant Extracts using LC-MS

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## Compound of Interest

Compound Name: *Rosmarinyl glucoside*

Cat. No.: *B1649428*

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## Abstract

This application note details a sensitive and specific liquid chromatography-mass spectrometry (LC-MS) method for the quantification of **rosmarinyl glucoside** in plant extracts. **Rosmarinyl glucoside**, a stable, water-soluble derivative of rosmarinic acid, is of increasing interest in the pharmaceutical and cosmetic industries for its antioxidant and anti-aging properties.<sup>[1]</sup> The described protocol provides a comprehensive workflow from sample preparation to data analysis, making it suitable for researchers, scientists, and professionals in drug development. This method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection, ensuring high selectivity and accuracy.

## Introduction

**Rosmarinyl glucoside** is a glycosylated form of rosmarinic acid, a natural polyphenol found in various plants. The addition of a glucose molecule enhances the bioavailability and stability of rosmarinic acid, making it a valuable compound for various applications.<sup>[1]</sup> Accurate quantification of **rosmarinyl glucoside** in plant extracts is crucial for quality control, formulation development, and efficacy studies. This protocol outlines a robust LC-MS/MS method developed for this purpose.

## Experimental Protocol

### Materials and Reagents

- **Rosmarinyl Glucoside** analytical standard
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Plant extract samples
- Syringe filters (0.22 µm, PTFE)

### Sample Preparation

Proper sample preparation is critical to obtain accurate and reproducible results. The following procedure is recommended for the extraction of **rosmarinyl glucoside** from plant material.

- Extraction:
  - Accurately weigh 100 mg of the homogenized and dried plant material into a centrifuge tube.
  - Add 10 mL of 80% methanol in water (v/v) containing 0.1% formic acid.
  - Vortex the mixture for 1 minute.
  - Sonicate the sample for 30 minutes in a water bath.
  - Centrifuge the extract at 4000 rpm for 15 minutes.
- Filtration:
  - Carefully collect the supernatant.

- Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.
- Dilution:
  - Dilute the filtered extract with the initial mobile phase if necessary to fall within the calibration curve range.

## Liquid Chromatography

- Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended for good separation.
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- Column Temperature: 40 °C
- Gradient Elution:

Time (min)	% Mobile Phase B
0.0	10
1.0	10
8.0	60
8.1	95
10.0	95
10.1	10

| 12.0 | 10 |

## Mass Spectrometry

- Instrument: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode.
- Ion Source Parameters:
  - Capillary Voltage: 3.5 kV
  - Source Temperature: 150 °C
  - Desolvation Temperature: 400 °C
  - Desolvation Gas Flow: 800 L/hr
  - Cone Gas Flow: 50 L/hr
- MRM Transition for **RosmarinyI Glucoside**:
  - Chemical Formula: C<sub>24</sub>H<sub>26</sub>O<sub>13</sub>
  - Molecular Weight: 522.46 g/mol [\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
  - Precursor Ion (Q1): m/z 521.1 [M-H]<sup>-</sup>
  - Product Ion (Q3): m/z 359.1 [M-H-glucoside]<sup>-</sup>
  - Dwell Time: 100 ms
  - Collision Energy: A starting value of 20 eV is recommended and should be optimized for the specific instrument.

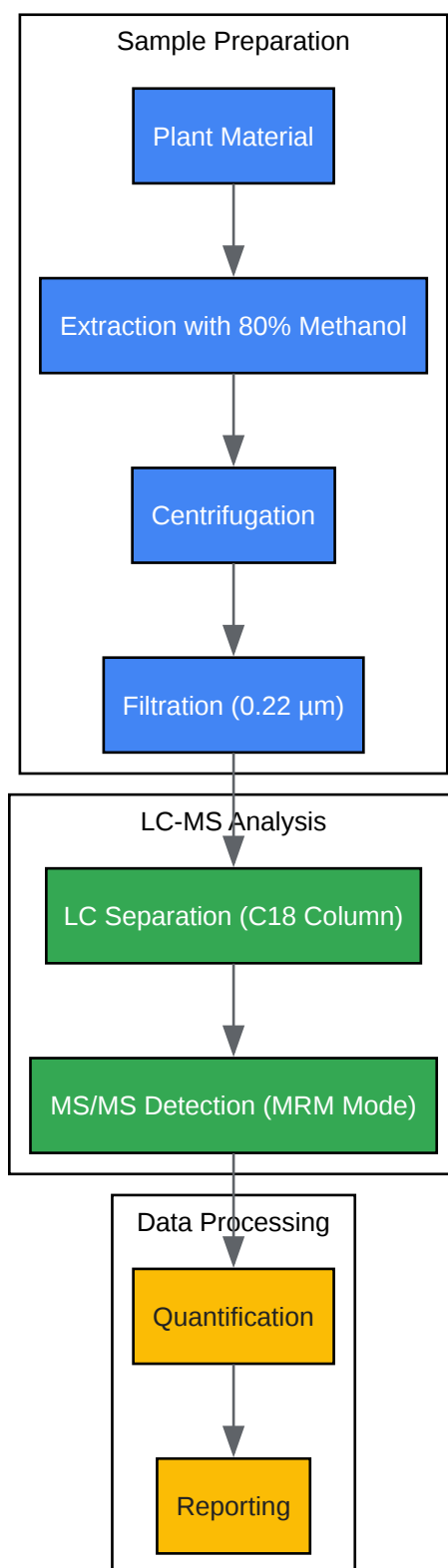
## Quantitative Data

The following table summarizes the hypothetical performance characteristics of this method, based on typical values for the LC-MS/MS analysis of similar glycosylated phenolic

compounds. These values should be experimentally verified.

Parameter	Result
Linearity ( $R^2$ )	> 0.995
Calibration Range	1 - 1000 ng/mL
Limit of Detection (LOD)	0.5 ng/mL
Limit of Quantification (LOQ)	1.0 ng/mL
Precision (%RSD)	< 15%
Accuracy (Recovery)	85 - 115%

## Workflow Diagram



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Caption: Experimental workflow for the quantification of **rosmarinyl glucoside**.

## Conclusion

The described LC-MS method provides a reliable and sensitive approach for the quantification of **rosmarinyl glucoside** in plant extracts. The protocol is designed to be a starting point for method development and should be validated in the user's laboratory to ensure it meets the specific requirements of their research. The high selectivity of MRM analysis minimizes interference from complex plant matrices, enabling accurate quantification for quality control and research and development purposes.

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